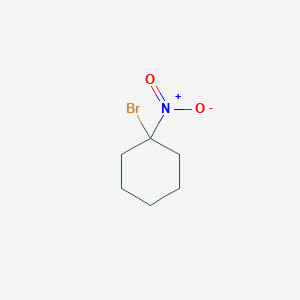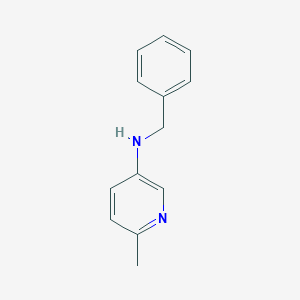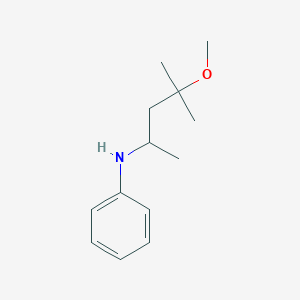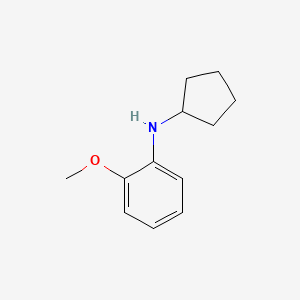
N-cyclopentyl-2-methoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-2-methoxyaniline is an organic compound with the molecular formula C12H17NO It is a derivative of aniline, where the amino group is substituted with a cyclopentyl group and a methoxy group at the ortho position
Preparation Methods
Synthetic Routes and Reaction Conditions
N-cyclopentyl-2-methoxyaniline can be synthesized through several methods. One common approach involves the reaction of 2-methoxyaniline with cyclopentyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Another method involves the use of Grignard reagents. For instance, 2-methoxyaniline can react with cyclopentylmagnesium bromide to form this compound. This reaction is usually performed in an inert atmosphere to prevent the Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it into cyclopentyl-2-methoxyaniline.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Cyclopentyl-2-methoxyaniline.
Substitution: Various substituted aniline derivatives depending on the electrophile used.
Scientific Research Applications
N-cyclopentyl-2-methoxyaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-methoxyaniline involves its interaction with specific molecular targets. For instance, it can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The methoxy group and cyclopentyl ring play crucial roles in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
N-cyclopentyl-2-methylaniline: Similar structure but with a methyl group instead of a methoxy group.
N-cyclopentyl-4-methoxyaniline: Methoxy group at the para position instead of the ortho position.
N-cyclohexyl-2-methoxyaniline: Cyclohexyl group instead of a cyclopentyl group.
Uniqueness
N-cyclopentyl-2-methoxyaniline is unique due to the presence of both the cyclopentyl and methoxy groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
N-cyclopentyl-2-methoxyaniline |
InChI |
InChI=1S/C12H17NO/c1-14-12-9-5-4-8-11(12)13-10-6-2-3-7-10/h4-5,8-10,13H,2-3,6-7H2,1H3 |
InChI Key |
FRRFEMSXMDYIGS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


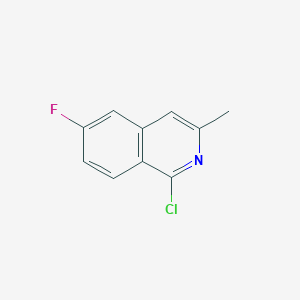

![2-chloro-N-[1-(1,3-thiazol-2-yl)ethyl]pyridin-4-amine](/img/structure/B13290461.png)

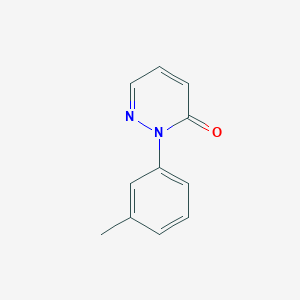
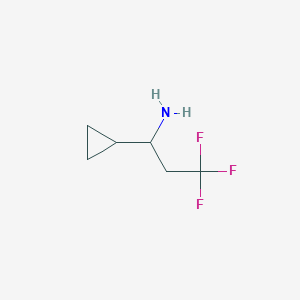
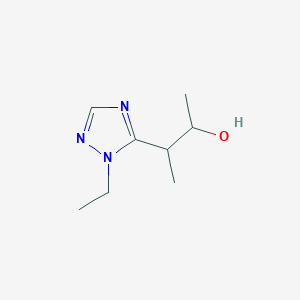
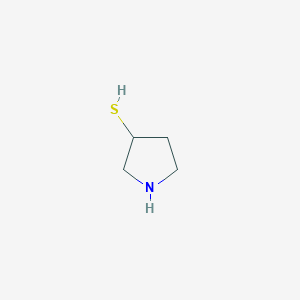
![3-{[(3-Methylbutyl)amino]methyl}benzonitrile](/img/structure/B13290498.png)
![2-Chloro-6-[methyl(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13290505.png)
